

# UPLC-MS/MS Method for Tamatinib Quantification in Plasma

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## Compound Focus: Fostamatinib

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This section details a validated bioanalytical method for quantifying Tamatinib (the active metabolite of **Fostamatinib**) in rat plasma, suitable for pharmacokinetic studies [1] [2] [3].

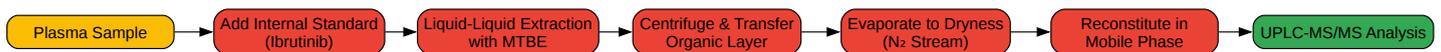
**Principle:** The method uses Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Ibrutinib serves as the Internal Standard (IS). Analytes are extracted from plasma using liquid-liquid extraction and detected via multiple reaction monitoring (MRM) for high sensitivity and selectivity [1] [2].

### Experimental Protocol:

- **Chromatography:**
  - **Column:** Acquity UPLC CSH C18 (2.1 mm × 100 mm, 1.7 μm) [1] [2] [3].
  - **Mobile Phase:** Acetonitrile and 10 mM Ammonium Acetate in a ratio of 90:10 (v/v) [1] [2] [3].
  - **Flow Rate:** 0.25 mL/min [1] [2] [3].
  - **Injection Volume:** 5 μL [3].
- **Mass Spectrometry:**
  - **Ionization Mode:** Electrospray Ionization (ESI), positive mode [1] [2] [3].
  - **MRM Transitions:**
    - Tamatinib:  $m/z$  471.1 → 122.0 [1] [2] [3].
    - Ibrutinib (IS):  $m/z$  441.1 → 84.0 [1] [2] [3].
- **Sample Preparation (Liquid-Liquid Extraction):**
  - Thaw plasma samples on ice.
  - Aliquot 50 μL of plasma into a microcentrifuge tube.
  - Add 10 μL of the IS working solution [4].

- Add 1 mL of tert-Butyl Methyl Ether (MTBE) as the extraction solvent [1] [2] [3].
- Vortex mix vigorously for 5 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dry residue with 100 µL of the mobile phase.
- Transfer to an autosampler vial for UPLC-MS/MS analysis.

The following diagram illustrates the complete analytical workflow, from sample preparation to final analysis.



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## Method Validation Data & Acceptance Criteria

The method was validated according to FDA bioanalytical method validation guidelines [4] [5]. Key validation parameters and results are summarized below.

**Table 1: Linearity and Sensitivity Data [4] [3]**

Parameter	Result
Calibration Range	0.1 - 1000.0 ng/mL
Correlation Coefficient (r)	≥ 0.997
LLOQ (Signal-to-Noise)	12.46 (≥ 10:1)
LLOD (Signal-to-Noise)	6.96 (≥ 5:1)

**Table 2: Accuracy and Precision Profile [4]**

QC Level	Nominal Concentration (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (% RSD)	Inter-day Accuracy (%)	Inter-day Precision (% RSD)
LLOQ	0.1	87.3	12.1	Data within $\pm 20\%^*$	Data within $\pm 20\%^*$
LQC	0.3	Reported	Reported	Reported	Reported
MQC	75	Reported	Reported	Reported	Reported
HQC	750	Reported	Reported	Reported	Reported

\*The method demonstrated that LLOQ was quantitatively determined with suitable precision and accuracy ( $\pm 20\%$ ) [4].

**Table 3: Stability of Tamatinib in Rat Plasma under Various Conditions [4]**

Stability Condition	Description	Result
Short-term	22–25°C for 6 h	Stable
Autosampler	Ambient temperature for 24 h	Stable
Long-term	-80°C for 6 weeks	Stable
Freeze-thaw	3 cycles (-80°C to 25°C)	Stable

## Application in a Rat Pharmacokinetic Study

The validated method was successfully applied to characterize the pharmacokinetic profile of Tamatinib in rats [4] [1].

- **Protocol:** Eight Wistar male rats ( $210 \pm 20$  g) received a single oral dose of 12.5 mg/kg **Fostamatinib**. Blood samples (0.3 mL) were collected from the orbital sinus at pre-dose and at 0.5, 1.0, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, and 48.0 hours post-dose [4].

- **Sample Processing:** Plasma was separated by centrifugation at 3000 g for 3 minutes and stored at -80°C until analysis [4].
- **Data Analysis:** Pharmacokinetic parameters were calculated using non-compartmental analysis with the trapezoidal rule in WinNonlin software [4].

## Key Considerations for Method Implementation

- **Regulatory Compliance:** This method was validated following the FDA guideline. For regulatory submissions, ensure compliance with the latest **ICH M10** guideline on bioanalytical method validation [5].
- **Green Chemistry:** The method was assessed and reported as an eco-friendly approach, utilizing a low flow rate (0.25 mL/min) and minimizing solvent waste [1] [2].
- **Specificity:** The method demonstrated the absence of interfering peaks at the retention times of Tamatinib and the IS in blank plasma from six different sources, confirming high specificity [4].

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## References

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